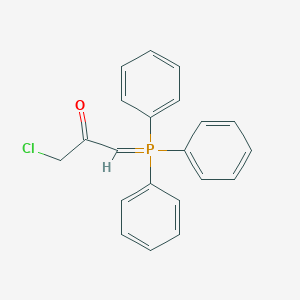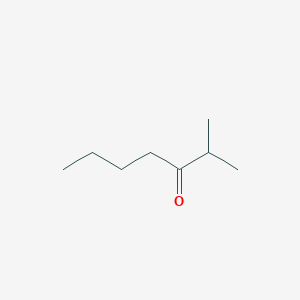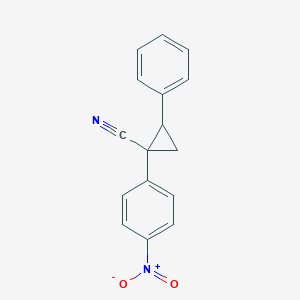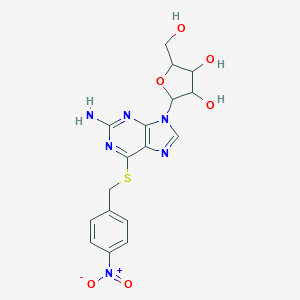
Manganese(2+);sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+); sulfide is a chemical compound composed of manganese and sulfur. This compound is widely used in scientific research for its unique properties and potential applications. In
Mecanismo De Acción
The mechanism of action of manganese(2+); sulfide is not fully understood, but it is believed to be related to its unique electronic and structural properties. The compound has a layered structure with manganese atoms in octahedral coordination and sulfur atoms in trigonal prismatic coordination. This structure allows for the easy diffusion of lithium ions, making it a potential electrode material for lithium-ion batteries. Additionally, the compound's electronic properties make it a potential catalyst for various chemical reactions.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of manganese(2+); sulfide. However, studies have shown that exposure to high levels of manganese can lead to neurotoxicity and cognitive impairment. Therefore, it is important to handle manganese(2+); sulfide with caution and follow proper safety protocols.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using manganese(2+); sulfide in lab experiments is its unique properties, which make it a potential electrode material for lithium-ion batteries and a catalyst for various chemical reactions. Additionally, the compound is relatively inexpensive and easy to synthesize. However, there are also limitations to using manganese(2+); sulfide, such as its potential toxicity and limited understanding of its mechanism of action.
Direcciones Futuras
There are many potential future directions for research on manganese(2+); sulfide. One area of focus could be on improving the synthesis method to enhance the compound's properties and potential applications. Additionally, further research is needed to fully understand the compound's mechanism of action and potential toxicity. Finally, there is potential for manganese(2+); sulfide to be used in other applications, such as sensors, semiconductors, and supercapacitors.
Conclusion:
In conclusion, manganese(2+); sulfide is a unique chemical compound with potential applications in energy storage, catalysis, and electronics. While there is limited research on its biochemical and physiological effects, it is important to handle the compound with caution and follow proper safety protocols. Further research is needed to fully understand the compound's properties and potential applications, and there is potential for it to be used in a variety of fields in the future.
Métodos De Síntesis
Manganese(2+); sulfide can be synthesized through various methods, including solvothermal synthesis, hydrothermal synthesis, and chemical vapor deposition. Solvothermal synthesis involves combining manganese acetate and thiourea in a solvent, followed by heating the mixture at high pressure. Hydrothermal synthesis involves mixing manganese sulfate and sodium sulfide in water and heating the mixture at high pressure. Chemical vapor deposition involves passing a gas containing manganese and sulfur over a heated substrate.
Aplicaciones Científicas De Investigación
Manganese(2+); sulfide has many potential scientific research applications, particularly in the fields of energy storage, catalysis, and electronics. It has been studied as a potential electrode material for lithium-ion batteries due to its high theoretical capacity and good cycling stability. It has also been used as a catalyst for various chemical reactions, such as the reduction of nitroarenes and the oxidation of alcohols. Additionally, manganese(2+); sulfide has been explored as a potential material for electronic devices such as solar cells and field-effect transistors.
Propiedades
Número CAS |
12687-82-0 |
|---|---|
Fórmula molecular |
MnS |
Peso molecular |
87.01 g/mol |
Nombre IUPAC |
manganese(2+);sulfide |
InChI |
InChI=1S/Mn.S/q+2;-2 |
Clave InChI |
VCTOKJRTAUILIH-UHFFFAOYSA-N |
SMILES |
[S-2].[Mn+2] |
SMILES canónico |
[S-2].[Mn+2] |
Números CAS relacionados |
18820-29-6 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




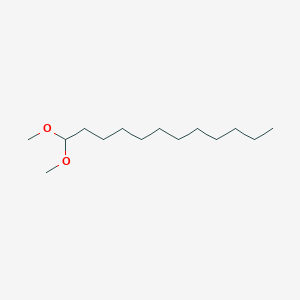
![1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol](/img/structure/B77659.png)

